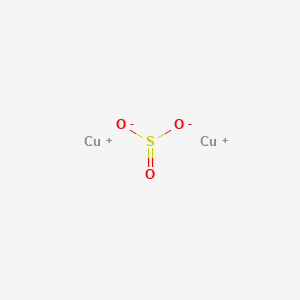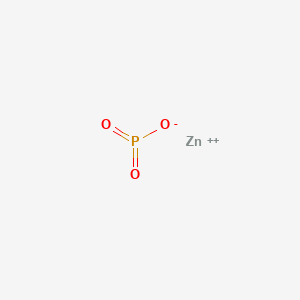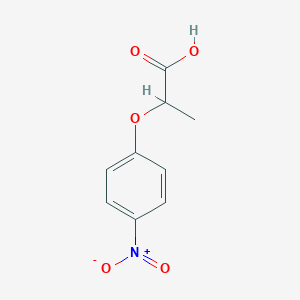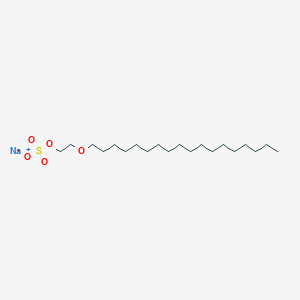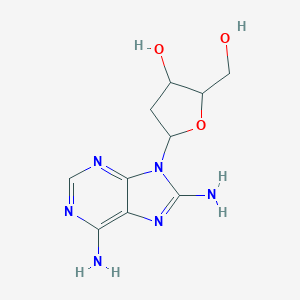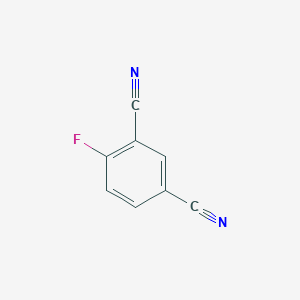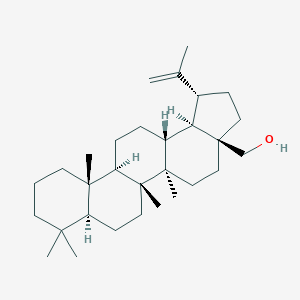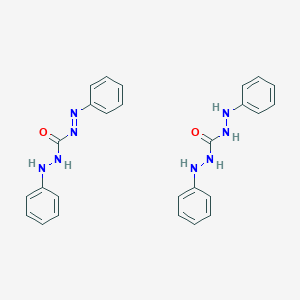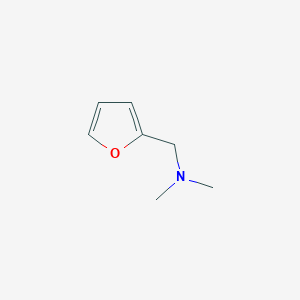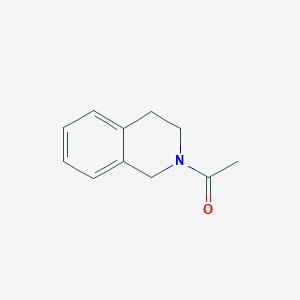
2-Acetyl-1,2,3,4-tetrahydroisoquinoline
概要
説明
Synthesis Analysis
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline has been approached through different methodologies. One route involves the preparation from 1,2,3,4-tetrahydroisoquinoline via successive nitration, acetylation, reduction, and diazotisation, clarifying earlier conflicting reports on the nitration of tetrahydroisoquinoline and devising a better synthetic route based on the reduction of the corresponding isocarbostyril (Ajao & Bird, 1985). Another improvement in synthesis has been achieved through the acetylation of phenylethylamine, cyclization, and reduction, leading to an overall yield of 80.8% (Song Hong-rui, 2011).
Molecular Structure Analysis
The molecular structure of derivatives of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline, such as (S)-1-acetoxymethyl-2-acetyl-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinoline, has been established, verifying the absolute structure and suggesting its role as a stable intermediate storage compound (Maurin, Czarnocki, & Paluchowska, 1996).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetyl-1,2,3,4-tetrahydroisoquinoline include Lewis acid catalyzed [4 + 2]-cycloaddition with imines derived from aromatic amines, leading to 2,3,4-trisubstituted tetrahydroquinolines in good to excellent yield, predominantly as one diastereoisomer (Stevenson, Nieuwenhuyzen, & Osborne, 2002). Furthermore, a synthesis involving Pictet-Spengler reaction using titanium(IV) isopropoxide and acetic-formic anhydride has been described, providing a convenient method for preparing various tetrahydroisoquinolines (Horiguchi et al., 2002).
科学的研究の応用
Synthesis and Chemical Properties :
- Ajao and Bird (1985) focused on the preparation and oxidative dimerisation of 2-acetyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline, proposing a new approach to tetrahydroisoquinoline synthesis (Ajao & Bird, 1985).
- Hongbin (2009) explored the synthesis of 1-alkyl-2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives, focusing on their multidrug resistance reversal activity (Hongbin, 2009).
- Liu et al. (2015) reviewed novel catalytic stereoselective strategies for the synthesis of 1,2,3,4-tetrahydroisoquinoline and 3,4-dihydroisoquinoline scaffolds (Liu et al., 2015).
Pharmacological Applications :
- Årstad et al. (2006) discussed the synthesis and evaluation of 2-acetyl-1-(4'-chlorophenyl)-6-methoxy-7-[11C]methoxy-1,2,3,4-tetrahydroisoquinoline for potential PET tracer applications (Årstad et al., 2006).
- Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for PET AMPA receptor ligands (Gao et al., 2006).
- Gitto et al. (2003) discovered a novel and highly potent noncompetitive AMPA receptor antagonist based on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Gitto et al., 2003).
Biological and Therapeutic Research :
- Redda et al. (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, exploring their potential as pharmaceutical agents (Redda et al., 2010).
- Singh and Shah (2017) provided an overview of the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives in patents, highlighting their role in cancer and central nervous system disorders (Singh & Shah, 2017).
将来の方向性
Tetrahydroisoquinoline-based compounds have garnered a lot of attention due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds, their structural–activity relationship (SAR), and their mechanism of action .
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPPSLURCSFQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344892 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
14028-67-2 | |
| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

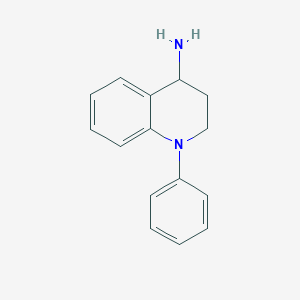
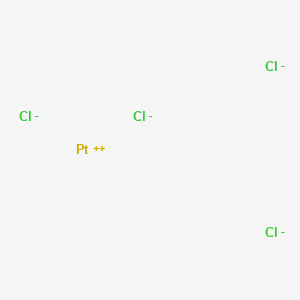
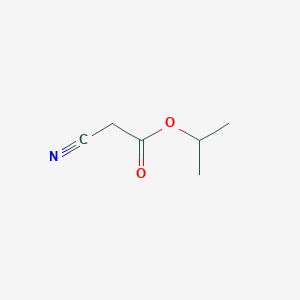
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
